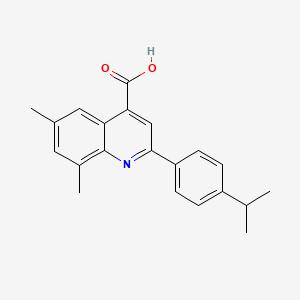

2-(4-Isopropylphenyl)-6,8-dimethylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

6,8-dimethyl-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2/c1-12(2)15-5-7-16(8-6-15)19-11-18(21(23)24)17-10-13(3)9-14(4)20(17)22-19/h5-12H,1-4H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITKJVQCWWGTJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)C(C)C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenyl)-6,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenyl)-6,8-dimethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.

Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used under controlled conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds related to 2-(4-Isopropylphenyl)-6,8-dimethylquinoline-4-carboxylic acid exhibit significant pharmacological activities:

-

Anti-inflammatory Effects :

- Studies have shown that derivatives of quinoline compounds possess anti-inflammatory properties. For instance, related compounds were evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. The docking studies suggested a strong interaction with these enzymes, correlating with observed biological activity .

- Analgesic Activity :

- Anticancer Potential :

Biochemical Interactions

The compound's structure allows it to interact with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases associated with metabolic dysregulation.

- Cell Signaling Modulation : The compound may influence signaling pathways related to cell proliferation and survival, making it a candidate for further investigation in oncology .

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the applications of this compound:

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenyl)-6,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Quinoline-4-carboxylic acid derivatives vary primarily in substituents at the 2-phenyl ring and quinoline core. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Analogous Compounds

Key Observations :

- Substituent size and polarity : Methoxy () and ethoxy () groups enhance polarity compared to alkyl (butyl, isopropyl) or halogen (bromine; ) substituents.

- Melting points: Methoxy derivatives (e.g., 239°C; ) exhibit higher melting points than non-polar analogs, likely due to hydrogen bonding via the methoxy group.

Table 2: Antibacterial Activity of Selected Derivatives

SAR Insights :

Biological Activity

2-(4-Isopropylphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article compiles findings from various studies to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C21H21NO2

- Molecular Weight : 319.41 g/mol

- Structure : The compound features a quinoline core substituted with an isopropylphenyl group and two methyl groups at positions 6 and 8, along with a carboxylic acid functional group at position 4.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Antioxidant Activity : Quinoline derivatives are known for their ability to scavenge free radicals, which can contribute to their protective effects against oxidative stress-related diseases.

- Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.

- Antimicrobial Properties : Preliminary investigations have shown that quinoline derivatives can exhibit antimicrobial activity against various pathogens, which may be relevant for developing new antibiotics.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines through:

- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation.

- Apoptotic Pathways : Activation of caspases and the mitochondrial pathway has been observed, leading to programmed cell death.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays:

- Bacterial Inhibition : Studies indicate effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent.

- Fungal Activity : Some research highlights its antifungal properties, particularly against common pathogens like Candida species.

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

- A study conducted on breast cancer cell lines (MCF-7) revealed that treatment with varying concentrations of the compound led to significant reductions in cell viability and increased apoptotic markers. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.

-

Antimicrobial Efficacy Testing :

- In a controlled experiment assessing the antibacterial activity against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively, indicating moderate antibacterial activity.

Data Tables

Q & A

Q. How can researchers validate target engagement in cellular or animal models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.